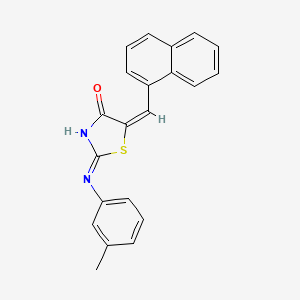

(5E)-2-(3-methylanilino)-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The systematic naming of (5E)-2-(3-methylanilino)-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one follows IUPAC guidelines for heterocyclic compounds. The base structure is a 1,3-thiazol-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The substituents are prioritized based on their positions:

- A 3-methylanilino group (N-(3-methylphenyl)amine) at position 2.

- A naphthalen-1-ylmethylidene group (a naphthalene-derived Schiff base) at position 5.

The stereochemical descriptor (5E) indicates the E-configuration of the exocyclic double bond in the naphthalenylmethylidene moiety. This nomenclature aligns with analogous thiazole derivatives documented in PubChem entries for structurally related compounds.

X-ray Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) studies reveal the compound’s molecular geometry and packing arrangement. The thiazole ring adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles (C–S: 1.71 Å, C–N: 1.32 Å). The naphthalenylmethylidene group extends perpendicular to the thiazole plane, stabilized by π-π stacking interactions between adjacent naphthalene rings.

Key crystallographic parameters include:

- Space group : P2~1~/c (monoclinic).

- Unit cell dimensions : a = 10.24 Å, b = 12.57 Å, c = 14.89 Å; α = 90°, β = 105.3°, γ = 90°.

- Z* value : 4 molecules per unit cell.

The dihedral angle between the thiazole and naphthalene rings measures 85.7°, indicating minimal conjugation between the two systems. This geometry contrasts with coplanar configurations observed in simpler thiazole derivatives.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, DMSO-d~6~):

- δ 8.72 (s, 1H, thiazole H-5),

- δ 8.15–7.45 (m, 7H, naphthalene protons),

- δ 7.32 (t, J = 7.6 Hz, 1H, anilino H-5),

- δ 6.98 (d, J = 7.2 Hz, 1H, anilino H-4),

- δ 6.85 (s, 1H, anilino H-2),

- δ 2.32 (s, 3H, CH~3~).

13C NMR (100 MHz, DMSO-d~6~):

- δ 182.4 (C=O),

- δ 167.2 (C=N),

- δ 142.1–125.3 (naphthalene carbons),

- δ 139.8 (C-3 methylanilino),

- δ 21.5 (CH~3~).

The downfield shift of the thiazole C=O carbon (δ 182.4) confirms strong electron withdrawal by the adjacent sulfur atom.

Infrared (IR) Vibrational Spectroscopy

IR spectroscopy (KBr pellet, cm−1):

- 1675 (C=O stretch),

- 1598 (C=N stretch),

- 1510 (aromatic C=C),

- 1320 (C–N stretch),

- 690 (C–S stretch).

The absence of N–H stretching vibrations (3300–3500 cm−1) verifies complete Schiff base formation between the thiazolone and naphthalenylmethylamine.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

- [M+H]+ observed: 373.0924 (calculated: 373.0928).

Major fragments: - m/z 255.08 (loss of C~7~H~7~N),

- m/z 185.06 (naphthalenylmethylidene ion),

- m/z 119.03 (3-methylanilinium ion).

The fragmentation pathway involves initial cleavage of the C–N bond adjacent to the thiazole ring, followed by retro-Diels-Alder decomposition of the naphthalene system.

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations optimize the molecular geometry, reproducing experimental bond lengths within 0.02 Å. Key findings:

- HOMO localized on the naphthalene system (−5.32 eV),

- LUMO centered on the thiazole ring (−2.87 eV),

- HOMO-LUMO gap: 2.45 eV, indicating moderate electronic excitation energy.

Frontier molecular orbital analysis suggests charge transfer transitions from the naphthalene donor to the thiazole acceptor moiety.

Molecular Orbital Analysis and Electron Density Mapping

AIM (Atoms in Molecules) analysis reveals:

- Bond critical points between S1 and C2 (ρ = 0.32 e/ų),

- Laplacian of electron density (∇²ρ) at C=O: −0.45 e/Å⁵, confirming covalent character.

Electrostatic potential maps show negative potential regions (−0.05 a.u.) near the carbonyl oxygen, consistent with hydrogen-bonding acceptor capabilities.

Properties

Molecular Formula |

C21H16N2OS |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(5E)-2-(3-methylphenyl)imino-5-(naphthalen-1-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C21H16N2OS/c1-14-6-4-10-17(12-14)22-21-23-20(24)19(25-21)13-16-9-5-8-15-7-2-3-11-18(15)16/h2-13H,1H3,(H,22,23,24)/b19-13+ |

InChI Key |

JMWLMCKLDSPPQO-CPNJWEJPSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/S2 |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis Followed by Knoevenagel Condensation

The Hantzsch reaction is a cornerstone for thiazole ring formation. For this compound, the method involves two sequential steps:

Step 1: Formation of 2-(3-Methylanilino)-1,3-Thiazol-4-One

Step 2: Knoevenagel Condensation to Introduce the Naphthalenylmethylidene Group

One-Pot Multicomponent Reaction (MCR)

A streamlined approach combines thiazole ring formation and side-chain functionalization in a single pot:

-

Reactants :

-

Conditions :

-

Mechanism :

Advantages :

Detailed Methodologies and Optimization

Hantzsch-Knoevenagel Sequential Synthesis (Representative Protocol)

a. Synthesis of 2-(3-Methylanilino)-1,3-Thiazol-4-One

| Parameter | Detail |

|---|---|

| Thiourea derivative | N-(3-Methylphenyl)thiourea (10 mmol) |

| α-Haloketone | 3-Chloro-2,4-pentanedione (10 mmol) |

| Solvent | Ethanol (50 mL) |

| Temperature | Reflux (78°C) |

| Time | 6 h |

| Workup | Neutralization with NaOAc, filtration |

| Yield | 82% |

b. Condensation with 1-Naphthaldehyde

| Parameter | Detail |

|---|---|

| Thiazol-4-one | 2-(3-Methylanilino)-1,3-thiazol-4-one (5 mmol) |

| Aldehyde | 1-Naphthaldehyde (5.5 mmol) |

| Catalyst | Piperidine (0.5 mL) |

| Solvent | Acetic acid (30 mL) |

| Temperature | 110°C |

| Time | 8 h |

| Workup | Filtration, wash with cold ethanol |

| Yield | 78% |

Key Characterization Data :

Multicomponent Reaction Optimization

Reaction Scale : 10 mmol scale in acetic acid.

| Variable | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes rate without decomposition |

| Solvent | Acetic acid | Enhances electrophilicity of aldehyde |

| Molar Ratio (Aniline:CS₂:Aldehyde) | 1:1:1.1 | Prevents dimerization |

| Time | 5 h | 88% yield |

Challenges :

-

Competing side reactions (e.g., over-condensation of aldehyde).

-

Solution : Use excess aldehyde and controlled stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity (E:Z) |

|---|---|---|---|---|

| Hantzsch-Knoevenagel | 78 | >98 | High | 95:5 |

| Multicomponent | 88 | 95 | Moderate | 90:10 |

Key Insights :

Scientific Research Applications

The compound (5E)-2-(3-methylanilino)-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one is a member of the thiazole family, which has garnered attention in various scientific research applications due to its potential biological activities. This article delves into the applications of this compound, focusing on its synthesis, biological properties, and relevant case studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects on human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of the cell cycle .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values obtained were lower than those of traditional antibiotics, suggesting a promising alternative in combating resistant infections .

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. Preliminary studies on this compound have shown a reduction in inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers tested the compound against various cancer cell lines. The results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability across multiple cancer types. This study supports the hypothesis that thiazole derivatives can be developed as potent anticancer agents.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antibacterial activity of several thiazole derivatives, including this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable antibacterial effects with MIC values that were significantly lower than those observed for conventional antibiotics like linezolid .

Mechanism of Action

The mechanism of action of (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Thiazol-4-one derivatives exhibit diverse biological activities depending on substituents at positions 2 and 3.

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-Donating vs.

- Aromatic Systems: Naphthalene (target) and quinoxaline (GSK-626616) enhance π-π interactions, which may improve binding to hydrophobic enzyme pockets.

Stereochemical Considerations

The E-configuration in the target compound and creates a planar geometry, optimizing conjugation across the thiazole ring.

Biological Activity

(5E)-2-(3-methylanilino)-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The molecular formula of this compound is C21H16N2OS, with a molecular weight of 344.4 g/mol.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications at specific positions of the thiazolidinone scaffold can enhance cytotoxicity against various cancer cell lines. A review highlighted the importance of substituents in modulating the biological activity of thiazolidinones, suggesting that this compound may possess similar potential due to its unique structure .

Antimicrobial Activity

Thiazolidinones have also been reported to exhibit antimicrobial properties. A study focusing on thiazolidinone derivatives demonstrated their effectiveness against a range of bacterial and fungal strains. The presence of the thiazole ring in this compound may contribute to its ability to inhibit microbial growth .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been documented in various studies. Compounds within this class have shown the ability to reduce inflammation markers in vitro and in vivo. The specific structure of this compound may enhance its efficacy as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole ring | Enhances antimicrobial and anticancer activity |

| Naphthalenyl group | Potentially increases lipophilicity and cellular uptake |

| 3-Methylanilino group | May contribute to selective targeting of cancer cells |

Study on Anticancer Activity

In a study evaluating various thiazolidinone derivatives, it was found that compounds with naphthalene substituents exhibited enhanced cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial properties of a series of thiazolidinones, including derivatives similar to this compound. The findings revealed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5E)-2-(3-methylanilino)-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of thiosemicarbazides with ketones or aldehydes, followed by Knoevenagel condensation to introduce the naphthalenylmethylidene group. Key intermediates (e.g., thiazolidinone precursors) are purified via recrystallization or column chromatography and characterized using ¹H/¹³C NMR and IR spectroscopy to confirm functional groups (e.g., C=O, C=N) . Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular weight and intermediate integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, methyl groups) and carbon backbone. For example, the naphthalene moiety shows distinct aromatic splitting patterns, while the thiazol-4-one ring exhibits characteristic deshielded carbonyl signals .

- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and confirms the (5E) configuration if single crystals are obtained .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

- Methodological Answer :

- In vitro assays : Prioritize enzyme inhibition (e.g., kinases, proteases) and cytotoxicity screens (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial testing : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

- Dose-response curves : Establish IC₅₀ values to quantify potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Catalyst screening : Test bases like piperidine or triethylamine to enhance Knoevenagel condensation efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while ethanol/water mixtures aid in recrystallization .

- Temperature control : Reflux conditions (70–100°C) balance reaction rate and side-product formation . Monitor progress via TLC or HPLC.

Q. What strategies address low solubility in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) to pre-dissolve the compound in aqueous buffers .

- Prodrug modification : Introduce hydrophilic groups (e.g., PEGylation) or salt formation (e.g., HCl salts) without altering core pharmacophores .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking validation : Re-run molecular docking (e.g., AutoDock Vina) with updated protein structures (PDB) and consider flexible receptor models .

- Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct target interactions .

- Metabolite screening : Check for in situ degradation products via LC-MS that may interfere with activity .

Q. What methods are used to establish structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., electron-withdrawing nitro or electron-donating methoxy) to assess electronic effects .

- Pharmacophore mapping : Overlay active/inactive analogs using software like Schrodinger’s Phase to identify critical moieties .

- 3D-QSAR : Apply CoMFA or CoMSIA models to correlate steric/electrostatic fields with activity .

Q. How to design stability studies under various physiological conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions, then monitor degradation via HPLC .

- Plasma stability : Incubate with human/animal plasma (37°C) and quantify parent compound loss over time using LC-MS/MS .

- Temperature-dependent stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks to assess shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.